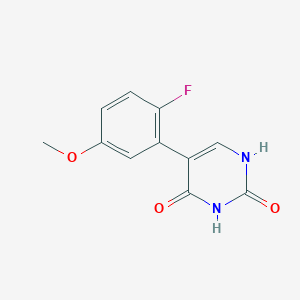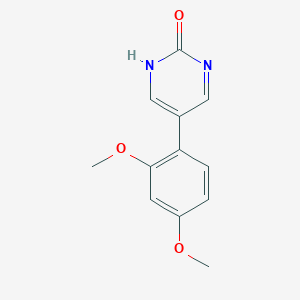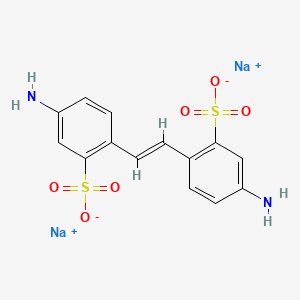
2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazones are an important class of compounds in drug development. They have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities .
Synthesis Analysis
Hydrazones can be synthesized through a phase transfer catalysis reaction. For example, 2-hydroxy-5-methylpyridine reacts with carboxylic acids RCOOH to give an equilibrium mixture of products .Molecular Structure Analysis
The molecular structure of hydrazones can be analyzed using various techniques such as NMR, IR, and mass spectrometry. The exact structure would depend on the specific hydrazone .Chemical Reactions Analysis
Hydrazones undergo various chemical reactions, including oxidation, reduction, and cycloaddition reactions. The exact reactions would depend on the specific hydrazone and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazones depend on their specific structure. For example, they may have different melting points, boiling points, and solubilities .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-3-1-2-9(13-12)8-4-5-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHMXQSUXSRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)



![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)
